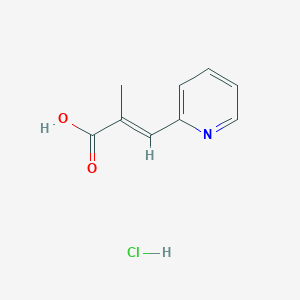
2-Methyl-3-(pyridin-2-yl)prop-2-enoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Methyl-3-(pyridin-2-yl)prop-2-enoic acid hydrochloride” is a chemical compound with the CAS Number: 1909358-89-9 . It has a molecular weight of 199.64 and its IUPAC name is (E)-2-methyl-3-(pyridin-3-yl)acrylic acid hydrochloride . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9NO2.ClH/c1-7(9(11)12)5-8-3-2-4-10-6-8;/h2-6H,1H3,(H,11,12);1H/b7-5+; . This code provides a specific description of the compound’s molecular structure, including the arrangement of atoms and the presence of any functional groups.Physical And Chemical Properties Analysis
This compound has a molecular weight of 199.63 . It is a powder at room temperature . Unfortunately, other specific physical and chemical properties like density, melting point, boiling point, etc., are not available from the search results.Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
2-Methyl-3-(pyridin-2-yl)prop-2-enoic acid hydrochloride is a compound that can undergo various chemical reactions, contributing to its utility in synthesizing a wide range of chemical products. For example, studies have shown the preparation of pyrrolidine- and piperidine-alkanoic acid hydrochlorides through the hydrogenation of pyridine-alkanoic acid hydrochlorides, demonstrating the compound's role in generating structurally diverse molecules (Tsui & Wood, 1979). Additionally, the synthesis of pyrazole derivatives from related pyridine compounds has been reported, highlighting the compound's versatility in organic synthesis (Shen et al., 2012).
Coordination Chemistry
The compound serves as a precursor for the development of coordination complexes, which have implications for materials science and catalysis. For instance, the synthesis of metal complexes with 2-hydroxy-benzoic acid (phenyl-pyridin-2-yl-methylene)-hydrazide demonstrates its potential in forming compounds with interesting magnetic and structural properties (Singh et al., 2014).
Polymer Science
The chemical structure of 2-Methyl-3-(pyridin-2-yl)prop-2-enoic acid hydrochloride contributes to advancements in polymer science. For instance, the use of pyridin-2-yl groups as protecting agents for carboxylic acids in polymer synthesis has been explored, offering insights into the development of new polymeric materials with tailored properties (Elladiou & Patrickios, 2012).
Corrosion Inhibition
Compounds derived from pyridine, including those related to 2-Methyl-3-(pyridin-2-yl)prop-2-enoic acid hydrochloride, have been investigated for their corrosion inhibitive properties. Research into pyridine–pyrazole compounds as inhibitors for steel in acidic environments underscores the potential of pyridine derivatives in protective coatings and materials science (Bouklah et al., 2005).
Antimicrobial Activity
Some derivatives of pyridine have been synthesized and evaluated for their antimicrobial activity, suggesting that modifications to the 2-Methyl-3-(pyridin-2-yl)prop-2-enoic acid hydrochloride structure could lead to potent antimicrobial agents. This is exemplified by the synthesis of new Schiff bases derived from pyridine-2,6-carboxamide, indicating the compound's potential as a precursor for developing antimicrobial drugs (Al-Omar & Amr, 2010).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These statements provide information about the potential hazards of the compound and the recommended safety precautions.
Propriétés
IUPAC Name |
(E)-2-methyl-3-pyridin-2-ylprop-2-enoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2.ClH/c1-7(9(11)12)6-8-4-2-3-5-10-8;/h2-6H,1H3,(H,11,12);1H/b7-6+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEBYARORPPKCJT-UHDJGPCESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=N1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=N1)/C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-(pyridin-2-yl)prop-2-enoic acid hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-(2-Fluorophenyl)piperazin-1-yl)-2-((2-(3-methylpiperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2863843.png)
![Tert-butyl 4-[3-oxo-3-(1,2,3,4-tetrahydroquinolin-1-yl)propyl]piperazine-1-carboxylate](/img/structure/B2863845.png)
![3-chloro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2863847.png)

![2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)butanamide](/img/structure/B2863853.png)
![N-[[4-(4-ethylpiperazine-1-carbonyl)phenyl]methyl]-3-methoxybenzenesulfonamide](/img/structure/B2863854.png)
![1-isopropyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-imidazole-4-sulfonamide](/img/structure/B2863856.png)
![2-(2-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}pyrrolidin-1-yl)-1,3-benzoxazole](/img/structure/B2863858.png)
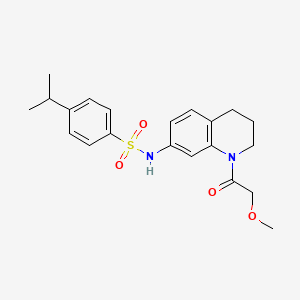
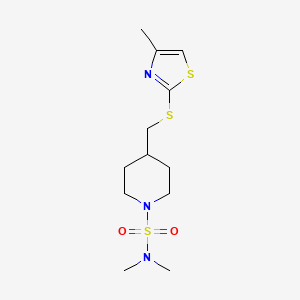
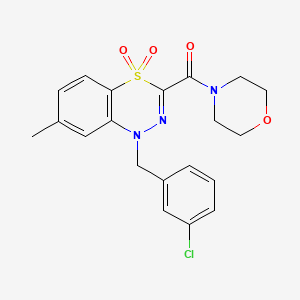
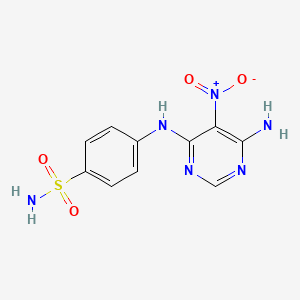
![4-(dimethylsulfamoyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2863864.png)
